molecular formula C7H12BrNO B1291871 1-(4-Bromo-piperidin-1-yl)-ethanone CAS No. 1082915-85-2

1-(4-Bromo-piperidin-1-yl)-ethanone

Cat. No. B1291871
CAS RN: 1082915-85-2
M. Wt: 206.08 g/mol
InChI Key: IJQWPBRRNBHHRW-UHFFFAOYSA-N
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Description

1-(4-Bromo-piperidin-1-yl)-ethanone, commonly referred to as BPE, is a synthetic organic compound that is used in a variety of scientific research applications. BPE is a heterocyclic compound containing both a bromo and piperidine group, and is a colorless solid at room temperature. BPE has been studied for its potential applications in drug discovery, biochemical research, and biochemistry.

Scientific Research Applications

Pharmacology: Sigma Receptor Agonists

In pharmacology, 1-(4-bromopiperidin-1-yl)ethanone has been utilized in the synthesis of compounds with affinity toward sigma receptors . These receptors are involved in the modulation of several neurotransmitters and have implications in diseases such as schizophrenia and depression. The compound serves as a key intermediate in the creation of potential therapeutic agents that act as sigma receptor agonists.

Organic Synthesis: Building Blocks

The compound is a valuable building block in organic synthesis. It’s used to construct more complex molecules, particularly in the synthesis of anti-α,β-epoxy ketones via modified Darzen reactions . This process involves a cascade sequence of bromination, aldol condensation, and substitution, showcasing the compound’s versatility in synthetic chemistry.

Medicinal Chemistry: Anticancer Research

In medicinal chemistry, there’s potential for 1-(4-bromopiperidin-1-yl)ethanone to be used in the synthesis of novel anticancer agents. Its incorporation into larger, biologically active molecules could lead to the development of new treatments targeting specific cancer cell lines .

Medicinal Chemistry: Tubulin Polymerization Inhibitors

Continuing in the realm of medicinal chemistry, 1-(4-bromopiperidin-1-yl)ethanone is a precursor in the synthesis of compounds that inhibit tubulin polymerization, which is a promising target for anticancer drugs. The compound’s structure allows for the creation of molecules that can interfere with the mitotic spindle formation in dividing cells, thus inhibiting cancer cell growth .

Research in Medicinal Chemistry: Benzimidazole Derivatives

Lastly, in medicinal chemistry research, the compound has been used in the synthesis of benzimidazole derivatives. These derivatives are explored for their pharmacological properties, including their potential as antitumor, antiviral, and antimicrobial agents .

properties

IUPAC Name

1-(4-bromopiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQWPBRRNBHHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-piperidin-1-yl)-ethanone

CAS RN

1082915-85-2
Record name 1-(4-bromopiperidin-1-yl)ethan-1-one
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